3-Methyl-1-hydroxybutyl-ThPP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

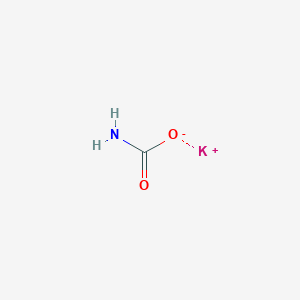

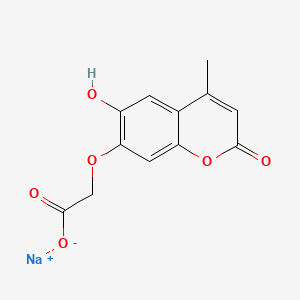

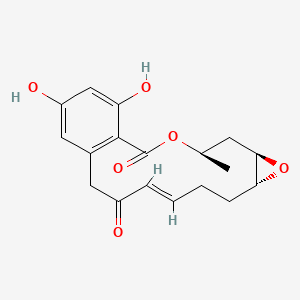

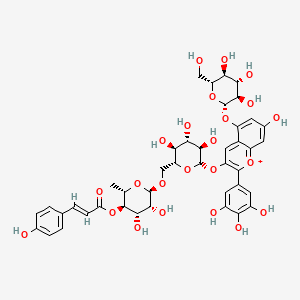

3-Methyl-1-hydroxybutyl-THPP belongs to the class of organic compounds known as thiamine phosphates. These are thiamine derivatives in which the hydroxyl group of the ethanol moiety is substituted by a phosphate group. 3-Methyl-1-hydroxybutyl-THPP is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Methyl-1-hydroxybutyl-THPP participates in a number of enzymatic reactions. In particular, 3-Methyl-1-hydroxybutyl-THPP and lipoamide can be converted into S-(3-methylbutanoyl)-dihydrolipoamide-e; which is catalyzed by the enzymes 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial and 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial. In addition, 3-Methyl-1-hydroxybutyl-THPP can be biosynthesized from ketoleucine and thiamine pyrophosphate through its interaction with the enzyme 2-oxoisovalerate dehydrogenase. In humans, 3-methyl-1-hydroxybutyl-THPP is involved in the valine, leucine and isoleucine degradation pathway. 3-Methyl-1-hydroxybutyl-THPP is also involved in several metabolic disorders, some of which include the 3-methylglutaconic aciduria type I pathway, Beta-ketothiolase deficiency, methylmalonate semialdehyde dehydrogenase deficiency, and the maple syrup urine disease pathway.

3-Methyl-1-hydroxybutyl-ThPP is a thiamine phosphate.

Wissenschaftliche Forschungsanwendungen

Versatile Reducing Agent : Tris(3-hydroxypropyl)phosphine (THPP) is recognized for its role as a versatile, water-soluble, and air-stable reducing agent. It's particularly effective in the reductive cleavage of disulfide bonds in aqueous and buffered aqueous-organic media. This property makes it useful in biochemical applications, including the manipulation of small-molecule disulfides under biological pH conditions (McNulty et al., 2015).

Photodynamic Therapy (PDT) : Compounds like meso-tetrakis (4-hydroxylphenyl) porphyrin (THPP) are significant in photodynamic therapy, a treatment method for cancer. Their interactions with other molecules, like β-cyclodextrin and its derivatives, have been studied to understand their role in PDT. For instance, adding hydroxypropyl-β-cyclodextrin to THPP can significantly enhance its fluorescence intensity, which is crucial for its application in pharmacokinetics and biodistribution studies (Guo et al., 2005).

Biomaterials and Hydrogels : THPP, particularly its derivative beta-[tris(hydroxymethyl)phosphino]propionic acid, has been used to create cross-linked elastin-like polypeptide hydrogels. These hydrogels, which can be rapidly formed in aqueous solutions, have potential applications in biomaterials and tissue engineering, thanks to their biocompatibility and the ability to adjust their mechanical properties (Lim et al., 2007).

Organic Solar Cells : The electrochemical polymerization of tetrakis-5,10,15,20-(4-hydroxyphenyl)porphyrin (THPP) has been investigated for use in organic solar cells. Its ability to form a uniform polymeric film with nanostructured morphology makes it a candidate for exploring new avenues in solar energy conversion (Veerender et al., 2012).

Near-Infrared Luminescent Materials : THPP has been used as a sensitizer in the synthesis of near-infrared luminescent hybrid materials, showcasing potential applications in fluoroimmuno-assays, optical amplification, and catalysis (Guo & Yan, 2011).

Eigenschaften

Produktname |

3-Methyl-1-hydroxybutyl-ThPP |

|---|---|

Molekularformel |

C17H29N4O8P2S+ |

Molekulargewicht |

511.4 g/mol |

IUPAC-Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-(1-hydroxy-3-methylbutyl)-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C17H28N4O8P2S/c1-10(2)7-14(22)17-21(9-13-8-19-12(4)20-16(13)18)11(3)15(32-17)5-6-28-31(26,27)29-30(23,24)25/h8,10,14,22H,5-7,9H2,1-4H3,(H4-,18,19,20,23,24,25,26,27)/p+1 |

InChI-Schlüssel |

OZAWOYZVNPQFFO-UHFFFAOYSA-O |

Kanonische SMILES |

CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(CC(C)C)O)CCOP(=O)(O)OP(=O)(O)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

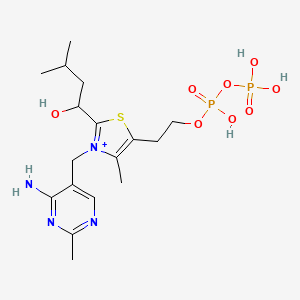

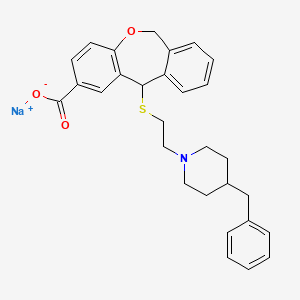

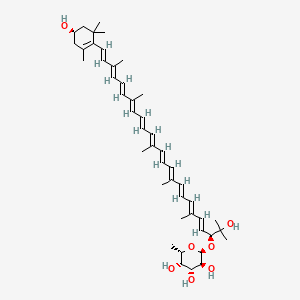

![(3R,4R)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1260735.png)